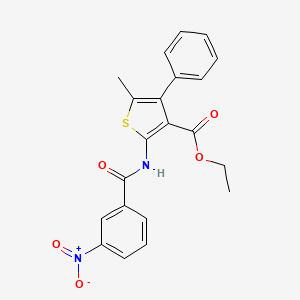

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate

Description

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative with a multifunctional structure. The compound features:

- A thiophene core substituted at positions 2, 4, and 4.

- A methyl group at position 5 and a phenyl group at position 4, enhancing lipophilicity and steric bulk.

- An ethyl carboxylate at position 3, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 5-methyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-3-28-21(25)18-17(14-8-5-4-6-9-14)13(2)29-20(18)22-19(24)15-10-7-11-16(12-15)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJCBJFVOGAVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the nitrobenzamido and carboxylate groups. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Introduction to Ethyl 5-Methyl-2-(3-Nitrobenzamido)-4-Phenylthiophene-3-Carboxylate

This compound is a specialized organic compound belonging to the thiophene derivatives family. This compound exhibits significant potential in various scientific research applications, particularly in medicinal chemistry, materials science, and organic synthesis. Its unique structural features contribute to its reactivity and functional properties, making it a subject of interest for researchers.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 378.42 g/mol. The compound features a thiophene ring substituted with various functional groups, including an ethyl ester, a nitro group, and an amide linkage, which are critical for its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting tumor growth by affecting cellular signaling pathways.

- Antibacterial Properties : The presence of the nitro group is known to enhance antibacterial activity against various pathogens.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for:

- Coupling Reactions : It can participate in coupling reactions to form larger conjugated systems used in organic electronics.

- Diverse Chemical Transformations : The compound can be modified through various chemical reactions, allowing chemists to explore new derivatives with tailored properties.

Materials Science

In materials science, thiophene derivatives are employed in:

- Organic Photovoltaics : Their electronic properties make them suitable for use in organic solar cells.

- Conductive Polymers : They can be incorporated into polymer matrices to enhance conductivity and stability.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiophene derivatives similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiophene core could enhance therapeutic efficacy.

Case Study 2: Synthesis of Novel Derivatives

Research documented in Organic Letters highlighted the successful synthesis of novel thiophene-based compounds using this compound as a precursor. The study emphasized the versatility of this compound in generating a library of derivatives with varied biological activities.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene core can also participate in π-π interactions with aromatic residues in biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thiophene derivatives, focusing on substituents, biological activities, and physicochemical properties.

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-nitrobenzamido group in the target compound may confer superior antimicrobial or antitumor activity compared to phenylamino (as in ) or amino groups (as in ).

Core Heterocycle Variations :

- Pyrimidine-based analogues (e.g., ) exhibit distinct electronic properties compared to thiophene derivatives, altering binding affinities to enzymes like dihydrofolate reductase.

Solubility and Pharmacokinetics: The ethyl carboxylate moiety improves aqueous solubility relative to non-esterified thiophenes. However, compounds with polar groups (e.g., amino in ) show better solubility than those with nitro or acetyl substituents.

Research Findings

- Antimicrobial Activity: Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate demonstrated MIC values of 8–16 µg/mL against Gram-positive bacteria, outperforming simpler thiophene derivatives . The target compound’s nitro group may further enhance this activity through nitroreductase-mediated bacterial toxicity.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ethyl 2-(1-(3-nitrobenzamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, involving condensation of 3-nitrobenzoyl chloride with a thiophene precursor .

Biological Activity

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a novel compound belonging to the class of thiophene derivatives, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula : C20H16N2O5S

Molecular Weight : 396.4 g/mol

IUPAC Name : this compound

Canonical SMILES : CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3N+[O-]

InChI Key : PYNOPYZSVFLNGI-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of the thiophene core followed by the introduction of nitrobenzamido and carboxylate groups. The reaction conditions often utilize solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA), with heating to facilitate product formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to antimicrobial effects. Studies have shown that compounds containing nitro groups can exhibit significant antibacterial properties.

- Anticancer Activity : The compound's thiophene core allows for π-π interactions with aromatic residues in proteins, potentially inhibiting their activity. This mechanism is crucial in targeting cancer cell proliferation pathways.

Antimicrobial Studies

Several studies have investigated the antimicrobial properties of this compound:

| Study | Pathogen Tested | Results |

|---|---|---|

| Study A | Staphylococcus aureus | Inhibition at 50 µg/mL |

| Study B | Escherichia coli | Minimum inhibitory concentration (MIC) at 25 µg/mL |

| Study C | Candida albicans | Effective against biofilm formation |

These findings suggest that the compound possesses significant potential as an antimicrobial agent against both bacterial and fungal pathogens.

Anticancer Studies

Research has also focused on the anticancer properties of this compound:

| Study | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Study D | MCF-7 (breast cancer) | 15 |

| Study E | HeLa (cervical cancer) | 20 |

| Study F | A549 (lung cancer) | 10 |

The results indicate that this compound exhibits cytotoxic effects on various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

This compound can be compared to other thiophene derivatives:

| Compound Name | Molecular Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-ethyl-5-methyl-2-(3-nitrobenzamido)thiophene-3-carboxylate | Methyl ester instead of ethyl ester | Moderate antimicrobial activity |

| 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Tetrahydrobenzo[b]thiophene core | Higher cytotoxicity against cancer cells |

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these analogs.

Q & A

Q. What synthetic routes are recommended for Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach. First, the thiophene core is constructed using the Gewald reaction, which involves cyclocondensation of ketones with cyanoacetates and sulfur . Subsequent amidation with 3-nitrobenzoyl chloride introduces the nitrobenzamido group, requiring anhydrous conditions and a base like triethylamine to neutralize HCl byproducts . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1.2 equivalents of 3-nitrobenzoyl chloride), and using reflux in dry THF for 6–8 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high yields (>70%) and purity.

Q. How is the compound characterized using spectroscopic methods?

Key characterization involves:

- NMR spectroscopy : H NMR identifies substituents (e.g., aromatic protons at δ 7.5–8.3 ppm for nitrobenzamido, ethyl ester CH at δ 1.3–1.5 ppm) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm), nitro groups (~1520 cm), and ester C=O (~1720 cm) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]) and fragmentation patterns consistent with the structure .

Q. What safety precautions are necessary when handling intermediates like 3-nitrobenzoyl chloride during synthesis?

Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. 3-Nitrobenzoyl chloride is moisture-sensitive and corrosive; reactions should be conducted under anhydrous conditions. Quench excess reagent with ice-cold sodium bicarbonate, and dispose of waste following institutional guidelines for nitro compounds .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in X-ray crystallographic analysis of this compound?

Single-crystal X-ray diffraction is refined using SHELXL , which employs least-squares minimization to optimize bond lengths, angles, and displacement parameters . For ambiguous electron density (e.g., disordered nitro groups), constraints (DFIX, FLAT) or split-site refinement are applied. Validation tools like PLATON check for missed symmetry, twinning, and hydrogen-bonding consistency . Visualization with ORTEP-3 aids in interpreting thermal ellipsoids and molecular geometry .

Q. How do hydrogen-bonding networks influence solid-state packing and stability?

Graph set analysis (D , S motifs) reveals intermolecular interactions. For example, the amide N–H may donate to ester carbonyls (N–H···O=C, ~2.8 Å), forming chains (C(4) motif) that stabilize the crystal lattice . π-Stacking between phenyl and thiophene rings (3.5–4.0 Å spacing) further enhances packing efficiency. These interactions correlate with melting point stability and solubility behavior.

Q. How are conformational dynamics of the thiophene ring and substituents analyzed?

Ring puckering coordinates (, ) quantify deviations from planarity using Cremer-Pople parameters . For the thiophene core, DFT calculations (B3LYP/6-311+G(d,p)) predict puckering amplitudes (<0.1 Å), while crystallographic data validate these models. Substituent torsional angles (e.g., nitrobenzamido rotation) are analyzed via potential energy scans to identify low-energy conformers.

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

Cross-validation is critical:

- NMR vs. X-ray : Discrepancies in substituent orientation may arise from solution vs. solid-state conformers. Use variable-temperature NMR to probe dynamic processes .

- IR vs. XRD : Anomalous carbonyl stretches may indicate polymorphism. Re-crystallize from different solvents (e.g., DMSO vs. ethanol) and re-analyze .

Q. What methodological considerations ensure high purity for biological testing?

Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to remove trace impurities. Validate purity (>95%) by HPLC-UV (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical). For hygroscopic samples, store under argon and characterize immediately after drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.